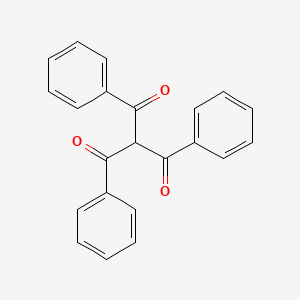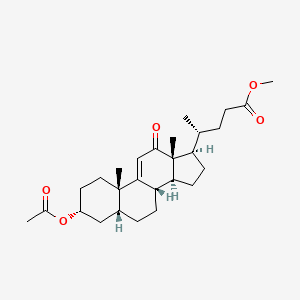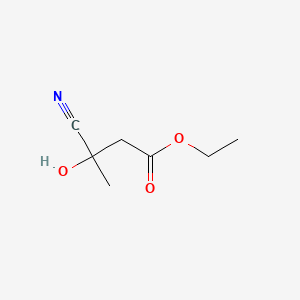
Benzimidazole, 2,5-bis(trifluoromethyl)-
Overview
Description
Benzimidazole, 2,5-bis(trifluoromethyl)-, also known as TFMBI, is a compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound is a derivative of benzimidazole and contains two trifluoromethyl groups attached to the 2 and 5 positions of the benzimidazole ring. The presence of these groups imparts unique physicochemical properties to the compound, making it an attractive target for drug discovery research.
Scientific Research Applications
High-Temperature Proton Exchange Membrane Fuel Cell Applications
Polybenzimidazoles containing trifluoromethyl substituents are used in high-temperature proton exchange membrane fuel cell applications . A novel tetraamine, 4,4’-oxy-bis[4-(trifluoromethyl)-1,2-benzendiamine] (7), was synthesized from 1-chloro-4-nitro-2-(trifluoromethyl)benzene (1). The resulting polybenzimidazole CF3-PBI-OO exhibited a high inherent viscosity and demonstrated a high proton conductivity of 115 mS/cm at 160 ℃ .
Synthesis of Fluorinated Imidazoles and Benzimidazoles
Fluorinated imidazoles and benzimidazoles, including those with trifluoromethyl groups, are synthesized for various applications . These compounds are present in many biologically active molecules, natural products, pharmaceuticals, and agrochemicals .
Synthesis of 2-Trifluoromethyl Benzimidazoles, Benzoxazoles, and Benzothiazoles
A new and efficient method has been developed for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles . This method involves the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .
Therapeutic Applications
Benzimidazoles, including those with trifluoromethyl groups, have therapeutic applications . They are found in many pharmaceuticals and are used to treat a variety of conditions .
Use in Ionic Liquids
Imidazole-based ligands and N-heterocyclic carbenes, including those with trifluoromethyl groups, have shown remarkable catalytic effects on many organic reactions . Fluoroalkyl-derivatized imidazolium-based ionic liquids are becoming increasingly important in the material science area .
Use in Rechargeable Lithium Battery Technology
2-Trifluoromethyl-4,5-dicyanoimidazole lithium salt (LiTDI) shows promising results in rechargeable lithium battery technology .
Mechanism of Action
Target of Action
Benzimidazole, 2,5-bis(trifluoromethyl)-, is a type of benzimidazole derivative that has been found to exhibit significant antimicrobial activities . The primary targets of this compound are microbial cells, particularly those of methicillin-resistant Staphylococcus aureus (MRSA) .
Mode of Action
The compound interacts with its targets by intercalating into the DNA of the microbial cells . This interaction blocks DNA replication, thereby inhibiting the growth and proliferation of the microbes . The compound’s strong antibacterial and antifungal activities are comparable to, or even stronger than, those of reference drugs such as Chloromycin, Norfloxacin, and Fluconazole .
Biochemical Pathways
It is known that the compound interferes with dna replication in microbial cells . This interference disrupts the normal cellular processes, leading to the death of the microbes .
Pharmacokinetics
Benzimidazole derivatives are known to have good bioavailability and are well-absorbed in the body . They are also known to have a wide distribution in the body, reaching various tissues and organs .
Result of Action
The result of the action of Benzimidazole, 2,5-bis(trifluoromethyl)-, is the inhibition of microbial growth and proliferation . This leads to a decrease in the number of microbial cells, thereby reducing the severity of the infection . In addition, the compound has been found to have potent antibacterial efficacy towards planktonic MRSA and its persistent biofilms .
Action Environment
The action of Benzimidazole, 2,5-bis(trifluoromethyl)-, can be influenced by various environmental factors. For instance, the temperature and concentration should be well controlled to achieve a relatively high molecular weight of the compound . Additionally, the compound’s action can be influenced by the pH of the environment, as it is known to achieve a saturated PA uptake when immersed in a 75% phosphoric acid solution at room temperature .
properties
IUPAC Name |
2,6-bis(trifluoromethyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6N2/c10-8(11,12)4-1-2-5-6(3-4)17-7(16-5)9(13,14)15/h1-3H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFXAUQYNCJXIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192944 | |
| Record name | Benzimidazole, 2,5-bis(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzimidazole, 2,5-bis(trifluoromethyl)- | |
CAS RN |
399-69-9 | |
| Record name | 2,6-Bis(trifluoromethyl)-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=399-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzimidazole, 2,5-bis(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzimidazole, 2,5-bis(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




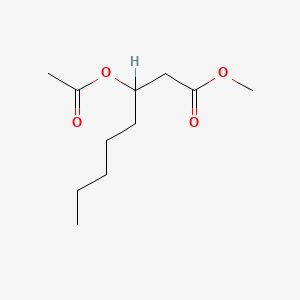
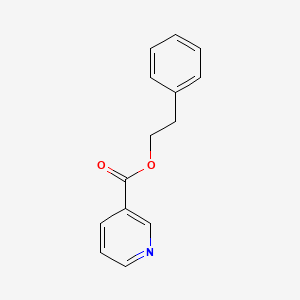
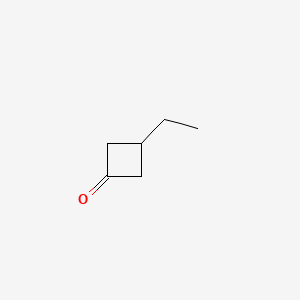
![4-[(Cycloheptylamino)methyl]-2,6-dimethoxyphenol](/img/structure/B1618904.png)
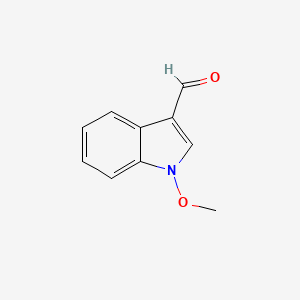
![[4-[bis[4-(N-ethyl-3-sulfoanilino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium](/img/structure/B1618908.png)
